Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride
CAS No.: 2229437-49-2
Cat. No.: VC7653667
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2229437-49-2 |
|---|---|
| Molecular Formula | C12H16ClNO2 |
| Molecular Weight | 241.72 |
| IUPAC Name | methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10;/h6-7H,2-5,13H2,1H3;1H |
| Standard InChI Key | PIBRYBWAVJPNIV-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2CCCCC2=C(C=C1)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic 5,6,7,8-tetrahydronaphthalene (tetralin) scaffold, a partially saturated naphthalene derivative. The 1st position is substituted with a methyl carboxylate group (-COOCH₃), while the 4th position bears a protonated amino group (-NH₃⁺) due to the hydrochloride salt formation. This protonation enhances water solubility, a critical factor in pharmacological applications.
Key Structural Features:
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Bicyclic framework: The tetralin system balances aromaticity and conformational flexibility, influencing binding interactions with biological targets.
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Functional groups: The amino group facilitates hydrogen bonding, while the ester group offers reactivity for further derivatization.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol |
| CAS Number | 2229437-49-2 |
| Solubility | Likely polar solvent-soluble (HCl salt) |
| pKa (Amino Group) | Estimated ~8–10 (protonated in salt) |
The hydrochloride salt form significantly impacts solubility, making the compound amenable to aqueous-based biological assays.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multi-step organic reactions:
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Nitration: Introduction of a nitro group at the 4th position of tetrahydronaphthalene.
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Reduction: Conversion of the nitro group to an amine using catalysts like palladium on carbon or iron in acidic conditions.
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Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of an acid catalyst to form the methyl ester.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Critical Reagents:
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Nitrating agents: Nitric acid/sulfuric acid mixtures.
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Reducing agents: Hydrogen gas with Pd/C or Fe/HCl.
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Esterification catalysts: Sulfuric acid or thionyl chloride.
Optimization Challenges
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Regioselectivity: Ensuring nitration occurs preferentially at the 4th position requires careful control of reaction conditions.
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Purification: Chromatographic techniques are often necessary to isolate the hydrochloride salt from byproducts.
The absence of fluorine in this compound may limit its antiviral efficacy compared to fluorinated analogs, but its amino group enhances potential for CNS-targeted therapies.
Applications in Research and Industry
Medicinal Chemistry
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Drug precursor: Serves as an intermediate in synthesizing dopamine receptor ligands or serotonin analogs.
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Biological probes: Used to study aminergic receptor signaling pathways due to its structural mimicry of neurotransmitters.
Materials Science
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Polymer modification: The ester group enables incorporation into polymeric matrices for functional materials.
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Coordination chemistry: Potential ligand for metal-organic frameworks (MOFs) via amino and carboxylate groups.
Agrochemical Development
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Pesticide intermediates: Structural similarity to bioactive naphthalene derivatives supports exploration in crop protection agents.
Future Directions and Research Gaps
Priority Areas
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Pharmacokinetic studies: Evaluate absorption, distribution, and metabolism in model organisms.
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Structure-activity relationships (SAR): Synthesize derivatives to optimize biological potency.
Technological Integration
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Computational modeling: Predict binding modes with targets like monoamine oxidases or histamine receptors.
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